molecular formula C9H11NO2 B13443556 2,3,5,6-Tetradeuterio-4-(dimethylamino)benzoic acid

2,3,5,6-Tetradeuterio-4-(dimethylamino)benzoic acid

Cat. No.: B13443556
M. Wt: 169.21 g/mol
InChI Key: YDIYEOMDOWUDTJ-LNFUJOGGSA-N
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Description

2,3,5,6-Tetradeuterio-4-(dimethylamino)benzoic acid is a deuterated derivative of 4-(dimethylamino)benzoic acid Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetradeuterio-4-(dimethylamino)benzoic acid typically involves the deuteration of 4-(dimethylamino)benzoic acid. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the deuterated product. The use of deuterated solvents and reagents can further enhance the efficiency of the deuteration process.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetradeuterio-4-(dimethylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

2,3,5,6-Tetradeuterio-4-(dimethylamino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a deuterated standard in NMR spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace the incorporation and metabolism of deuterated compounds in biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.

    Industry: Utilized in the production of deuterated materials and compounds for various industrial applications, including advanced materials and chemical synthesis.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetradeuterio-4-(dimethylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can affect the compound’s binding affinity, stability, and metabolic pathways. Deuterium substitution often leads to a kinetic isotope effect, which can slow down the rate of metabolic reactions, thereby enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzoic acid: The non-deuterated parent compound.

    4-(Methylamino)benzoic acid: A similar compound with a single methyl group.

    4-(Trifluoromethyl)benzoic acid: A compound with a trifluoromethyl group instead of a dimethylamino group.

Uniqueness

2,3,5,6-Tetradeuterio-4-(dimethylamino)benzoic acid is unique due to the presence of deuterium atoms, which impart distinct physical and chemical properties. These properties include altered NMR spectra, increased stability, and potential changes in biological activity. The deuterium substitution can also provide insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated compounds.

Biological Activity

2,3,5,6-Tetradeuterio-4-(dimethylamino)benzoic acid (also known as DMABA-d4) is a deuterated derivative of 4-(dimethylamino)benzoic acid. The substitution of hydrogen atoms with deuterium at positions 2, 3, 5, and 6 on the benzene ring enhances the compound's stability and may influence its pharmacokinetic properties. This article explores the biological activity of DMABA-d4 through various studies and findings.

Molecular Formula: C₉D₄N₁O₂
Molecular Weight: Approximately 173.23 g/mol
Structural Characteristics: The presence of deuterium isotopes affects the compound's reactivity and interaction with biological systems compared to its non-deuterated counterpart.

Biological Activity Overview

The biological activity of DMABA-d4 has been assessed in several contexts, primarily focusing on its pharmacological implications due to its structural similarities with non-deuterated compounds. Key areas of interest include:

  • Pharmacokinetics: The presence of deuterium can lead to altered metabolic pathways and stability, which may enhance the efficacy and safety profile of drugs derived from DMABA-d4.
  • Therapeutic Applications: Research suggests potential applications in treating inflammatory diseases and as a local anesthetic.

Case Study 1: Pharmacokinetic Studies

A study investigated the metabolic stability of DMABA-d4 compared to its non-deuterated form. Results indicated that deuteration significantly increased metabolic stability in human hepatocytes, suggesting that DMABA-d4 could have improved pharmacokinetic properties for therapeutic use .

Case Study 2: Anti-inflammatory Activity

Research has shown that compounds structurally related to DMABA-d4 exhibit anti-inflammatory properties. For instance, derivatives have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The findings suggest that DMABA-d4 may similarly modulate inflammatory responses .

Case Study 3: Local Anesthetic Effects

DMABA-d4 shares structural similarities with known local anesthetics. Preliminary studies indicate that it may possess comparable anesthetic effects, potentially providing a basis for further exploration into its use in pain management .

Comparison with Related Compounds

Compound NameStructure CharacteristicsUnique Features
4-(Dimethylamino)benzoic acidC₉H₁₁N₁O₂Commonly used as a local anesthetic; no deuteration.
N,N-Dimethyl-p-aminobenzoic acidC₉H₁₁N₁O₂Similar activity; lacks isotopic labeling.
2-Hydroxy-4-(dimethylamino)benzoic acidC₉H₁₁N₁O₃Hydroxyl group addition alters solubility and reactivity.
DMABA NHS EsterC₁₃H₁₄N₂O₄Contains NHS ester functionality for coupling reactions.

The mechanism by which DMABA-d4 exerts its biological effects may involve interaction with specific receptors or enzymes relevant to its therapeutic applications. The kinetic isotope effects due to deuteration may alter binding affinities and reaction rates, enhancing its therapeutic efficacy compared to non-deuterated analogs.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

169.21 g/mol

IUPAC Name

2,3,5,6-tetradeuterio-4-(dimethylamino)benzoic acid

InChI

InChI=1S/C9H11NO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12)/i3D,4D,5D,6D

InChI Key

YDIYEOMDOWUDTJ-LNFUJOGGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])N(C)C)[2H]

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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